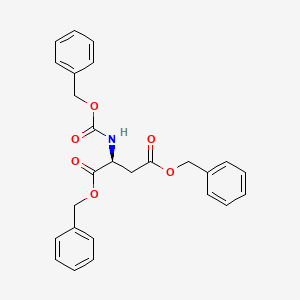

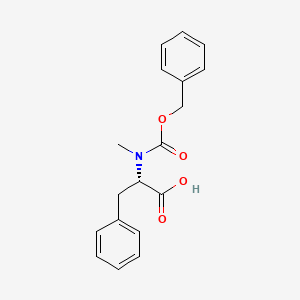

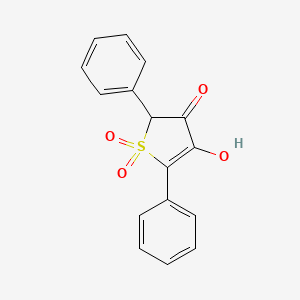

ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate, also known as EDOTPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Agriculture: Pesticide Development

This compound shows potential as a precursor in the synthesis of bioactive potassium (1,1-dioxothiolan-3-yl) dithiocarbamate . Such derivatives are known to serve as effective fungicides with selective action, which can be crucial in protecting crops from fungal diseases. The synthesis process, however, is complex due to solvent effects and the low solubility of some reagents, necessitating careful optimization of conditions.

Medicine: Drug Synthesis

While specific applications in medicine for this compound are not detailed, its structural similarity to other bioactive molecules suggests potential use in drug development. For instance, related compounds have been explored for their biological activity and effects on cell function and signal transduction. Further research could uncover its role in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.

Environmental Science: Antioxidant Properties

Derivatives of this compound, such as dithiocarbamates, have been identified as potential antioxidants . These properties can be harnessed in environmental science to develop agents that mitigate oxidative stress in various ecosystems or as part of pollution control strategies.

Industrial Research: Catalysis

In industrial applications, the compound’s derivatives are of interest for their catalytic properties . The synthesis of dithiocarbamates involves catalysis by strong bases, and this compound could play a role in developing new catalysts or enhancing existing catalytic processes.

Chemical Synthesis: Solvent Selection and Reaction Optimization

The compound’s synthesis involves intricate solvent effects, highlighting the importance of solvent selection in chemical reactions . Studies on this compound can contribute to broader research on reaction optimization, influencing various fields of chemical synthesis where solvent interactions are a critical factor.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate involves the reaction of ethyl 3-oxo-3-(1,1-dioxothiolan-3-yl)propanoate with hydrazine hydrate followed by cyclization with acetic anhydride and sodium acetate.", "Starting Materials": [ "Ethyl 3-oxo-3-(1,1-dioxothiolan-3-yl)propanoate", "Hydrazine hydrate", "Acetic anhydride", "Sodium acetate" ], "Reaction": [ "Step 1: Ethyl 3-oxo-3-(1,1-dioxothiolan-3-yl)propanoate is reacted with hydrazine hydrate in ethanol at reflux temperature to form ethyl 2-(1,1-dioxothiolan-3-yl)hydrazinecarboxylate.", "Step 2: The resulting product from step 1 is then cyclized with acetic anhydride and sodium acetate in acetic acid at reflux temperature to form ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate.", "Step 3: The final product is isolated by filtration and recrystallization from ethanol." ] } | |

CAS RN |

51986-04-0 |

Product Name |

ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate |

Molecular Formula |

C10H14N2O5S |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C10H14N2O5S/c1-2-17-10(14)8-5-9(13)12(11-8)7-3-4-18(15,16)6-7/h5,7,11H,2-4,6H2,1H3 |

InChI Key |

GZTLJCPVJKMPGR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2 |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.